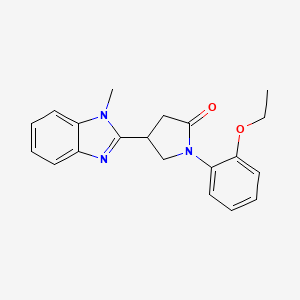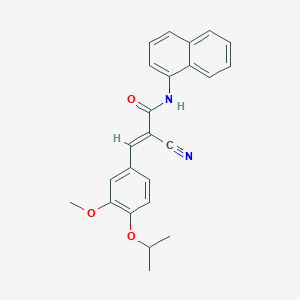
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide, also known as CAY10650, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide exerts its therapeutic effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation and tumor growth. By inhibiting PDE4, (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide reduces the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines, leading to a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have a positive effect on bone density and strength.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme. However, one limitation is that it may not be effective in all types of cancer or inflammation, and further research is needed to determine its efficacy in different disease models.
Zukünftige Richtungen
There are several future directions for research on (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of interest is its use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where it may have a neuroprotective effect. Further research is also needed to determine its safety and efficacy in human clinical trials.
In conclusion, (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide is a promising compound that has shown potential therapeutic applications in various diseases. Its specificity for PDE4 makes it an attractive target for drug development, and further research is needed to determine its efficacy in different disease models and its potential use in combination with other therapies.
Synthesemethoden
The synthesis of (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide involves the reaction of 3-methoxy-4-(2-propen-1-yloxy)benzaldehyde with 2-cyano-N-(1-naphthyl)-3-(3,4-dihydroxyphenyl)propenamide in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory and anti-tumor properties in preclinical studies.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16(2)29-22-12-11-17(14-23(22)28-3)13-19(15-25)24(27)26-21-10-6-8-18-7-4-5-9-20(18)21/h4-14,16H,1-3H3,(H,26,27)/b19-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTJVKBKBWOWST-CPNJWEJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide](/img/structure/B2366388.png)
![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2366389.png)
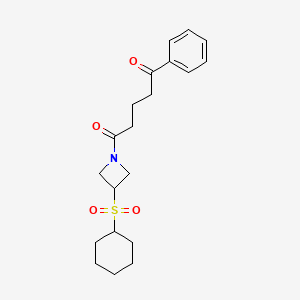
![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide](/img/structure/B2366393.png)

![1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2366397.png)
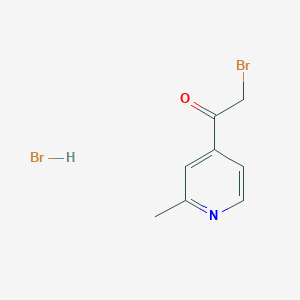
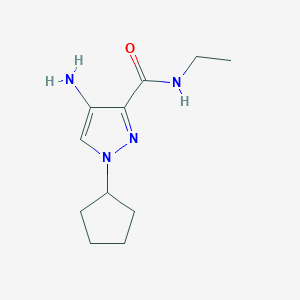
![8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2366403.png)

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2366406.png)
![(Z)-2-methyl-3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2366408.png)

